molecular formula C11H13NO4 B8653077 2-(4-Acetamidophenoxy)propionic acid

2-(4-Acetamidophenoxy)propionic acid

Cat. No.: B8653077
M. Wt: 223.22 g/mol
InChI Key: FINTZNGDROCTHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Acetamidophenoxy)propionic acid is a synthetic propionic acid derivative characterized by a phenoxy group substituted with an acetamido moiety at the para position. The acetamido group may confer unique metabolic stability or target specificity compared to other substituents, such as halogens or alkyl chains found in related compounds .

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-(4-acetamidophenoxy)propanoic acid

InChI

InChI=1S/C11H13NO4/c1-7(11(14)15)16-10-5-3-9(4-6-10)12-8(2)13/h3-7H,1-2H3,(H,12,13)(H,14,15)

InChI Key

FINTZNGDROCTHN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

Key Observations :

  • Bromination and substitution reactions (e.g., in ) achieve high yields (>75%), suggesting robust methods for halogenated derivatives. The acetamido analog may require milder conditions due to the sensitivity of the amide group.

Pharmacological and Enzyme Inhibition Profiles

NSAID Metabolites :

  • Ibuprofen metabolites (e.g., carboxyibuprofen) inhibit fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX-2) with varying potency .

Toxicity and Hazards :

  • 2-(2,4-Dichlorophenoxy)propionic acid is classified as a carcinogen , whereas MCPP (2-(4-chloro-2-methylphenoxy)propionic acid) is a herbicide with acute toxicity (DOT Hazard Class 6.1) .
  • The acetamido derivative’s toxicity profile remains unstudied but is likely less hazardous than chlorinated analogs due to the absence of reactive halogens.

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